molecular formula C22H16N2O6 B183851 Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- CAS No. 94413-83-9

Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-

Cat. No.: B183851
CAS No.: 94413-83-9
M. Wt: 404.4 g/mol
InChI Key: IFJMMXLLAWHUJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis- typically involves the reaction of benzoic acid derivatives with phenylenebis(carbonylimino) compounds under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis- is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

  • Benzoic acid, 3,3’-(1,3-phenylenedi-2,1-ethynediyl)bis-
  • Benzoic acid, 3,3’-[1,3-phenylenebis(methyleneoxy)]bis-

Comparison: Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis- is unique due to its specific structural features, such as the presence of secondary amide groups and carboxylic acid groupsFor example, benzoic acid, 3,3’-(1,3-phenylenedi-2,1-ethynediyl)bis- has different bonding patterns and functional groups, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3-[[3-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19(23-17-8-2-6-15(11-17)21(27)28)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(12-18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJMMXLLAWHUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340404
Record name Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94413-83-9
Record name Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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